5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzohydrazide and 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indole-3-carbaldehyde. This reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbon-nitrogen double bond, converting it into a single bond and forming amine derivatives.
Substitution: The chloro group in the benzene ring can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and antioxidant agent.
Materials Science: It can be used in the synthesis of coordination complexes with transition metals, which have applications in catalysis and materials development.
Biological Research: The compound’s ability to form stable complexes with metals makes it useful in studying metal-protein interactions and enzyme mechanisms.
Mechanism of Action
The biological activity of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is primarily due to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound can inhibit the growth of bacteria by interfering with their enzyme systems .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-hydroxy-N’-(2-hydroxy-4-methoxybenzylidene)benzohydrazide
- 4-chloro-N’-(4-(prop-2-yn-1-yloxy)benzylidene)benzohydrazide
Uniqueness
What sets 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide apart is its unique structure, which combines a Schiff base with an indole moiety. This combination enhances its ability to form stable metal complexes and increases its potential biological activity.
Properties
Molecular Formula |
C18H12ClN3O3 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2-hydroxy-1-prop-2-ynylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C18H12ClN3O3/c1-2-9-22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-10-11(19)7-8-15(13)23/h1,3-8,10,23,25H,9H2 |
InChI Key |
SSNZJZLOYCDVFI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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